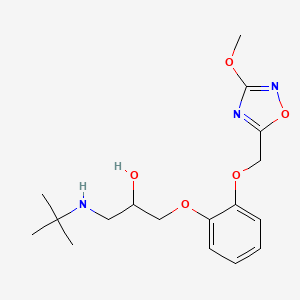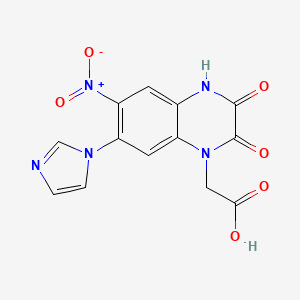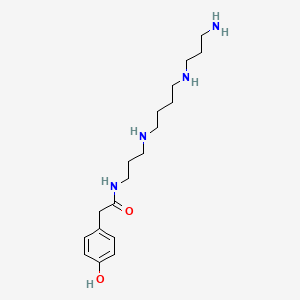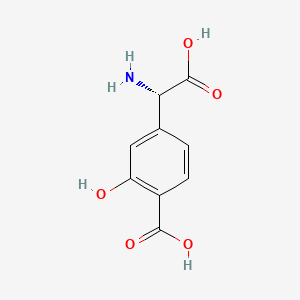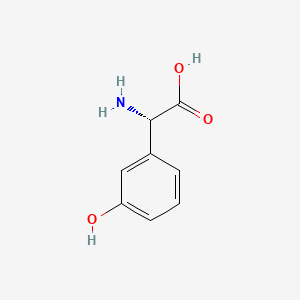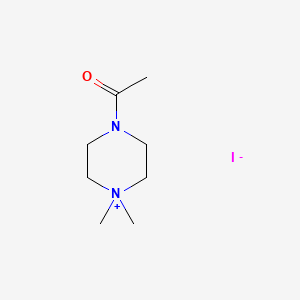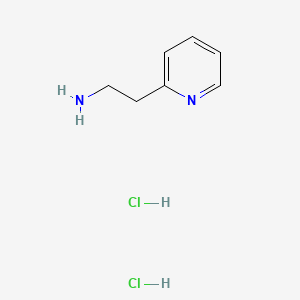
2-吡啶乙胺二盐酸盐
描述
2-Pyridylethylamine dihydrochloride is a histamine H1 receptor agonist . It produces vasoconstriction in vivo . It is used for research and development purposes .
Physical And Chemical Properties Analysis
2-Pyridylethylamine dihydrochloride is an off-white solid . It is soluble to 100 mM in water and to 50 mM in DMSO . Its molecular weight is 195.09 .科学研究应用
2-吡啶乙胺二盐酸盐:科学研究应用的综合分析
组胺 H1 受体激动剂: 2-吡啶乙胺二盐酸盐作为 H1 组胺受体的激动剂,在介导炎症和过敏反应等生理反应中起着至关重要的作用。 它已被应用于培养物以研究其对胶原蛋白含量的影响,从而为组织修复和纤维化过程提供见解 .
血管收缩研究: 该化合物在体内诱导血管收缩,使其成为研究心血管功能和疾病的宝贵工具。 它有助于理解血管的调节机制以及治疗剂的潜在开发 .
减少关节损伤: 在动物模型中,2-吡啶乙胺二盐酸盐已被证明可以减少甲醛诱导的关节损伤。 这种应用对于研究炎症反应和疼痛管理策略具有重要意义 .
神经肽释放: 研究人员使用这种化合物来研究脊髓中神经肽(如神经肽 Y (NPY))的释放,这些神经肽参与各种神经功能和疾病 .
睡眠-觉醒周期的调节: 该化合物已被用于探索副面区域的组胺/H1 受体信号传导,该区域已知会影响睡眠-觉醒周期。 这项研究对于理解睡眠障碍和开发治疗方法至关重要 .
体外细胞系研究: 2-吡啶乙胺二盐酸盐已被用于使用 A549 等细胞系的各种体外研究中,以评估生物相容性、细胞毒性和基因毒性,这些对于药物开发和毒理学评估至关重要 .
所有这些应用都为 2-吡啶乙胺二盐酸盐在科学研究中的潜力提供了独特的视角,有助于我们理解生理过程和医疗治疗的开发。
有关每种应用的更详细的信息,请参阅提供的参考文献。
组胺通过 H1 受体增强胶原蛋白含量 - Springer A549 细胞系在体外研究中的应用——最新进展 - ResearchGate 2-吡啶乙胺二盐酸盐 | 组胺 H1 - Bio-Techne 2-吡啶乙胺盐酸盐 | 组胺-1(H1R)受体激动剂 - MedChemExpress 副面区域的组胺/H1 受体信号传导增加 - Physiology.org
作用机制
Target of Action
The primary target of 2-Pyridylethylamine dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
2-Pyridylethylamine dihydrochloride acts as an agonist at the histamine H1 receptor . As an agonist, it binds to the receptor and activates it, mimicking the action of histamine. This interaction results in a series of intracellular events, leading to the physiological responses associated with histamine .
Biochemical Pathways
Upon activation of the histamine H1 receptor, various biochemical pathways are affectedThese downstream events can influence various cellular processes, including inflammation and smooth muscle contraction .
Result of Action
The activation of the histamine H1 receptor by 2-Pyridylethylamine dihydrochloride results in vasoconstriction . This means it causes the blood vessels to narrow, which can affect blood flow. This effect is one of the key molecular and cellular outcomes of the compound’s action .
安全和危害
属性
IUPAC Name |
2-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIFKSYYILNJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2706-56-1 (Parent) | |
| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70187079 | |
| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3343-39-3 | |
| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 2-Pyridylethylamine Dihydrochloride?
A1: 2-Pyridylethylamine Dihydrochloride functions as a selective agonist of the histamine H1 receptor [, , , ]. Upon binding to H1 receptors on the surface of cells, it mimics the effects of histamine, triggering a cascade of downstream signaling events.
Q2: What are the physiological effects of 2-Pyridylethylamine Dihydrochloride binding to the H1 receptor?
A2: Activation of H1 receptors by 2-Pyridylethylamine Dihydrochloride leads to various physiological responses, depending on the cell type and tissue. In vascular smooth muscle cells, it stimulates phosphoinositide metabolism, increases cytosolic free calcium concentrations [, ], and ultimately contributes to vasoconstriction. In airway smooth muscle, it induces bronchoconstriction [].
Q3: How does 2-Pyridylethylamine Dihydrochloride compare to histamine in terms of its effects on rapidly adapting vagal afferents in the lungs?
A3: Similar to histamine, 2-Pyridylethylamine Dihydrochloride stimulates rapidly adapting vagal afferents in the lungs, primarily through its action on H1 receptors []. This suggests a role for H1 receptors in mediating sensory responses in the airways.
Q4: How does 2-Pyridylethylamine Dihydrochloride influence collagen content in different cell types?
A4: Studies show that 2-Pyridylethylamine Dihydrochloride can increase collagen content in both cardiac myofibroblasts [] and myofibroblasts derived from wound granulation tissue []. This suggests a potential role for this compound in influencing wound healing and cardiac fibrosis.
Q5: Are there any studies investigating the effects of 2-Pyridylethylamine Dihydrochloride on the central nervous system?
A5: Research indicates that 2-Pyridylethylamine Dihydrochloride, acting on H1 receptors within the parafacial region of the brain, can increase the activity of chemosensitive neurons and respiratory activity in rats []. This suggests a potential role for histamine H1 receptors in central respiratory control.
Q6: Can 2-Pyridylethylamine Dihydrochloride’s action be blocked?
A6: Yes, the effects of 2-Pyridylethylamine Dihydrochloride can be antagonized by H1 receptor antagonists like loratadine, chlorpheniramine, and mepyramine [, , ]. These antagonists compete with 2-Pyridylethylamine Dihydrochloride for binding to the H1 receptor, thereby inhibiting its effects.
Q7: How does the potency of 2-Pyridylethylamine Dihydrochloride compare to other H1 receptor agonists?
A7: While direct comparisons of potency are limited within the provided research, 2-Pyridylethylamine Dihydrochloride is noted for its ability to effectively stimulate H1 receptors at micromolar concentrations [, , ]. Its potency may vary depending on the specific cell type and experimental conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









